molecular formula C22H23N5O2 B2487917 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 1105217-44-4

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2487917
CAS No.: 1105217-44-4
M. Wt: 389.459
InChI Key: NTDQHYLQBLWRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetically designed organic compound incorporating multiple heterocyclic systems, including pyridazine, piperidine, and pyridine, which are privileged structures in medicinal chemistry . Its molecular architecture suggests potential for diverse biochemical interactions, particularly in molecular recognition processes. The pyridazine ring is noted for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust, dual hydrogen-bonding capacity that can be critical for target engagement . Furthermore, the inherent polarity of the pyridazine moiety can contribute to favorable drug-like properties, such as reduced lipophilicity and lower inhibition of cytochrome P450 enzymes, making it a valuable scaffold in early-stage drug discovery and hit optimization . While the specific biological profile of this compound is under investigation, its structural features align with those explored in pharmacological research for targeting enzyme families such as phosphodiesterases (PDEs) and kinases . The integration of a methoxyphenyl-pyridazine element is reminiscent of structures studied for antiparasitic activity, though the contribution of such a core to potency is compound-specific . This chemical entity is provided for non-clinical, in-vitro research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-29-18-7-5-16(6-8-18)19-9-10-21(26-25-19)27-14-11-17(12-15-27)22(28)24-20-4-2-3-13-23-20/h2-10,13,17H,11-12,14-15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDQHYLQBLWRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the piperidine carboxamide moiety via amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced pyridazinyl derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
  • 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Uniqueness

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications.

Biological Activity

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide, identified by its CAS number 1105231-28-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O2C_{22}H_{23}N_{5}O_{2} with a molecular weight of 389.4 g/mol. The structure includes a pyridazine core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
CAS Number1105231-28-4

The compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as a kinase inhibitor, similar to other pyridazine derivatives that target receptor tyrosine kinases involved in cancer progression. This interaction can inhibit tumor growth and proliferation by blocking signaling pathways essential for cancer cell survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study:
In a study assessing the anticancer effects of pyridazine derivatives, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity (values typically ranging from 1 to 10 µM) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Research Findings:
In comparative studies, derivatives demonstrated MIC values against Staphylococcus aureus and Escherichia coli in the range of 3.12 to 12.5 µg/mL, indicating promising antibacterial activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridazine derivatives known for their therapeutic effects:

Compound NameActivity TypeMIC/IC50 (µg/mL or µM)
ZardaverineAnti-platelet agentNot specified
EmorfazoneAnti-inflammatoryNot specified
Similar Pyridazine DerivativeAnticancerIC50 ~ 1–10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.